![molecular formula C14H10S2 B1352714 2-(4-(Thien-2-yl)phenyl)thiophene CAS No. 23354-94-1](/img/structure/B1352714.png)
2-(4-(Thien-2-yl)phenyl)thiophene
Overview
Description
“2-(4-(Thien-2-yl)phenyl)thiophene” is a chemical compound that is part of the thiophene family . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Electronic and Photonic Materials
New thieno[3,4-b]thiophene derivatives have been synthesized, showing that functionalization with aromatic resonance-enhancing and electron-withdrawing groups can modify the electronic properties of the resulting polymers. These modifications lead to materials with low bandgaps, making them suitable for applications in organic electronics and photovoltaics (Park et al., 2010).
Optoelectronic Devices
Thiophene dyes with donor-acceptor substitutions have demonstrated enhanced nonlinear optical limiting behavior, making them potential candidates for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Electrochromic Devices
Asymmetric structure polymers based on carbazole-EDOT and dithienylpyrrole derivatives have been synthesized, showing potential for use in electrochromic devices due to their fast switching time, reasonable optical contrast, and good coloration efficiency (Hu et al., 2019).
Photophysical Studies
Thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for their optoelectronic properties, indicating their suitability for future photonic, sensor, and optoelectronic device applications due to their polar nature in the excited state compared to the ground state (Naik et al., 2019).
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may involve further exploration of the biological activities and applications of thiophene derivatives.
Mechanism of Action
Target of Action
Thiophene-based analogs, a category to which this compound belongs, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It’s known that the compound has a high gi absorption, is bbb permeant, and acts as a substrate for p-gp .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
It’s known that the compound’s action can be influenced by various factors, including its physicochemical properties .
properties
IUPAC Name |
2-(4-thiophen-2-ylphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAUTYMJPKHYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
109612-00-2 | |
Record name | Thiophene, 2,2′-(1,4-phenylene)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109612-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90456678 | |
Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23354-94-1 | |
Record name | 2,2′-(1,4-Phenylene)bis[thiophene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23354-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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